1-[4-(2-ethoxyphenoxy)butyl]pyrrolidine
Description
1-[4-(2-ethoxyphenoxy)butyl]pyrrolidine is a pyrrolidine derivative featuring a butyl chain substituted with a 2-ethoxyphenoxy group at the fourth carbon. The ethoxyphenoxy moiety may influence lipophilicity and receptor binding, distinguishing it from simpler pyrrolidine derivatives .
Properties
IUPAC Name |
1-[4-(2-ethoxyphenoxy)butyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-2-18-15-9-3-4-10-16(15)19-14-8-7-13-17-11-5-6-12-17/h3-4,9-10H,2,5-8,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFQWYQDGOPLCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]-pyrrolidine (CAS 91-82-7)
1-(4-(trifluoromethyl)phenyl)pyrrolidine (7)
- Structure : Trifluoromethylphenyl substitution.
- Synthesis : Synthesized via nickel-catalyzed cross-coupling (77% yield).
- Relevance: The electron-withdrawing CF₃ group increases metabolic stability, a trait absent in the ethoxyphenoxy variant .
(E,E)-1-(2,4-dodecadienoyl)-pyrrolidine
1-[1-Oxo-9(3,4-methylenedioxyphenyl)-nonatrienyl]-pyrrolidine
- Activity: Demonstrated strong binding to monoamine oxidase A (MAO-A), a target in depression therapy .
- Structural Insight: The methylenedioxyphenyl group mimics catecholamine structures, unlike the ethoxyphenoxy group, which lacks this mimicry.
Pharmacologically Optimized Derivatives
Dextromoramide (Pyrrolamidol)
- Structure : Combines pyrrolidine with morpholine and diphenyl groups.
- Application : Potent opioid analgesic.
V-PYRRO/NO (1-[(ethenyloxy)-NNO-azoxy]-pyrrolidine)
- Function : Nitric oxide pro-drug with hepatoprotective effects.
- Contrast: The azoxy group enables controlled NO release, a mechanism absent in this compound .
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